

# Characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-Bromo-4-chloro-2,6-dimethylpyrimidine

**Cat. No.:** B1281484

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for **5-Bromo-4-chloro-2,6-dimethylpyrimidine**, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known physical properties with predicted spectral characteristics based on analogous structures. Detailed experimental protocols for synthesis and characterization are also provided, adapted from established methodologies for similar pyrimidine derivatives.

## Core Compound Properties

**5-Bromo-4-chloro-2,6-dimethylpyrimidine** is a halogenated and alkylated pyrimidine derivative. Its structure lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrCIN <sub>2</sub>	--INVALID-LINK--
Molecular Weight	221.48 g/mol	--INVALID-LINK--
Boiling Point	264.9 °C (Predicted)	Biosynth
Flash Point	45 °C (Predicted)	Biosynth
XlogP	2.7 (Predicted)	--INVALID-LINK--
SMILES	CC1=C(C(=NC(=N1)C)Cl)Br	--INVALID-LINK--

## Predicted Spectral Data

While experimental spectra for **5-Bromo-4-chloro-2,6-dimethylpyrimidine** are not readily available, the following tables outline the expected spectral characteristics based on data from structurally similar compounds.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show two distinct singlets for the two non-equivalent methyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	Singlet	3H	C <sub>2</sub> -CH <sub>3</sub>
~2.4	Singlet	3H	C <sub>6</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C4
~160	C2
~155	C6
~110	C5
~25	C2-CH <sub>3</sub>
~23	C6-CH <sub>3</sub>

## Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

Adduct	Predicted m/z
[M] <sup>+</sup>	219.93974
[M+H] <sup>+</sup>	220.94757
[M+Na] <sup>+</sup>	242.92951
[M-H] <sup>-</sup>	218.93301

Data predicted by PubChemLite.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic peaks for C-H, C=N, and C-X (halogen) bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-3000	Medium	C-H stretch (methyl)
1550-1600	Strong	C=N stretch (pyrimidine ring)
1400-1450	Medium	C-H bend (methyl)
1000-1200	Strong	C-Cl stretch
550-650	Strong	C-Br stretch

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **5-Bromo-4-chloro-2,6-dimethylpyrimidine**, based on established methods for similar compounds.

### Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine

This protocol is adapted from general procedures for the synthesis of substituted chloropyrimidines.

Materials:

- 2,6-dimethylpyrimidine-4-ol
- N-Bromosuccinimide (NBS)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dimethylformamide (DMF) (catalytic amount)
- Acetonitrile
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

#### Procedure:

- Bromination: To a solution of 2,6-dimethylpyrimidine-4-ol in acetonitrile, add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
- Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2,6-dimethylpyrimidine-4-ol.
- Chlorination: To the crude 5-bromo-2,6-dimethylpyrimidine-4-ol, add phosphorus oxychloride ( $\text{POCl}_3$ ) and a catalytic amount of DMF. Heat the mixture to reflux for 4-6 hours.
- Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield **5-Bromo-4-chloro-2,6-dimethylpyrimidine**.

## NMR Spectroscopy

#### Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
- If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

#### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

- Use tetramethylsilane (TMS) as an internal standard (0 ppm).

## Mass Spectrometry

### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

### Data Acquisition:

- Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to observe different adducts.

## Infrared (IR) Spectroscopy

### Sample Preparation (Thin Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

### Data Acquisition:

- Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .

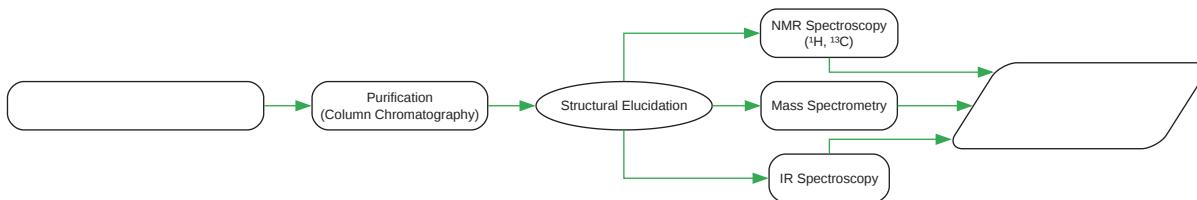
## Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the characterization of **5-Bromo-4-chloro-2,6-dimethylpyrimidine**.

5-Bromo-4-chloro-2,6-dimethylpyrimidine  
compound\_img

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Caption: Chemical structure of **5-Bromo-4-chloro-2,6-dimethylpyrimidine**.

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Caption: General experimental workflow for synthesis and characterization.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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